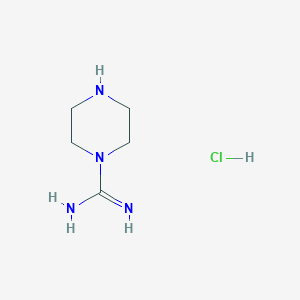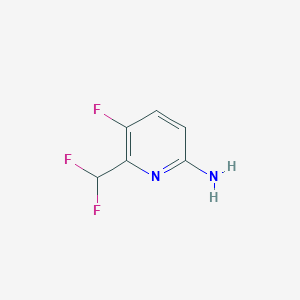
2-Pyridinamine, 6-(difluoromethyl)-5-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinamine, 6-(difluoromethyl)-5-fluoro- is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of a pyridine ring substituted with an amino group at the 2-position, a difluoromethyl group at the 6-position, and a fluorine atom at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 6-(difluoromethyl)-5-fluoro- typically involves multi-step organic reactions. One common method includes the fluorination of a pyridine derivative followed by the introduction of the difluoromethyl group. The reaction conditions often require the use of specific reagents such as fluorinating agents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove any impurities and obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinamine, 6-(difluoromethyl)-5-fluoro- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Pyridinamine, 6-(difluoromethyl)-5-fluoro- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Pyridinamine, 6-(difluoromethyl)-5-fluoro- involves its interaction with specific molecular targets. The presence of the difluoromethyl and fluorine groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridinamine, 6-methyl-: This compound has a methyl group instead of a difluoromethyl group at the 6-position.
2-Pyridinamine, 5-(difluoromethyl)-6-fluoro-: Similar to the target compound but with a different substitution pattern.
6-(Trifluoromethyl)-2-pyridinamine: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
2-Pyridinamine, 6-(difluoromethyl)-5-fluoro- is unique due to the specific combination of substituents on the pyridine ring. The presence of both difluoromethyl and fluorine groups can impart distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
1315611-83-6 |
|---|---|
Fórmula molecular |
C6H5F3N2 |
Peso molecular |
162.11 g/mol |
Nombre IUPAC |
6-(difluoromethyl)-5-fluoropyridin-2-amine |
InChI |
InChI=1S/C6H5F3N2/c7-3-1-2-4(10)11-5(3)6(8)9/h1-2,6H,(H2,10,11) |
Clave InChI |
MILXNEJKBSDOTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1F)C(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


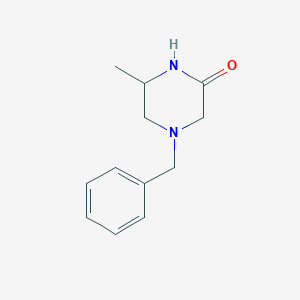
![4-[(5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl)amino]butanoic acid](/img/structure/B14036927.png)
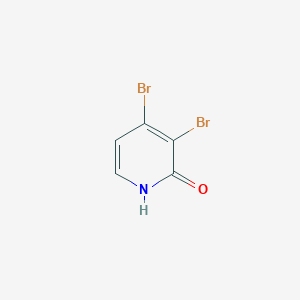

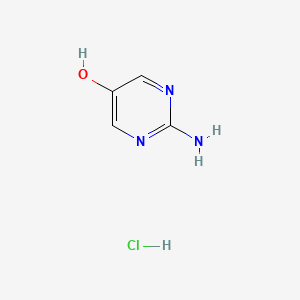
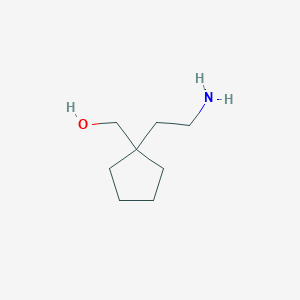
![N,N-Dimethyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxamide](/img/structure/B14036946.png)

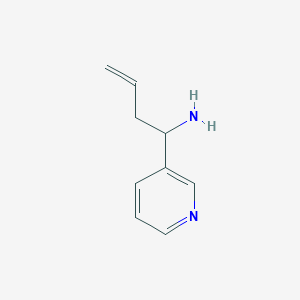

![Imidazo[1,2-a]pyridine-8-thiol](/img/structure/B14036991.png)
